2,4,6-Trimethyl-3,5-dinitrobenzoic acid
Overview
Description
2,4,6-Trimethyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C10H10N2O6 It is characterized by the presence of three methyl groups and two nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3,5-dinitrobenzoic acid typically involves the nitration of 2,4,6-trimethylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzoic acid ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethyl-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3,5-dinitrobenzoic acid involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the methyl groups present in 2,4,6-Trimethyl-3,5-dinitrobenzoic acid.
2,4,6-Trimethylbenzoic acid: Lacks the nitro groups present in this compound.
4-Methyl-3,5-dinitrobenzoic acid: Contains only one methyl group compared to three in this compound.
Uniqueness: The presence of both nitro and methyl groups in this compound imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
2,4,6-trimethyl-3,5-dinitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRWYMPLWJDHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303587 | |
Record name | NSC159227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-37-2 | |
Record name | NSC159227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC159227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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